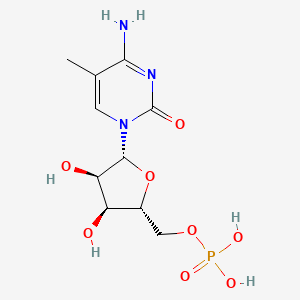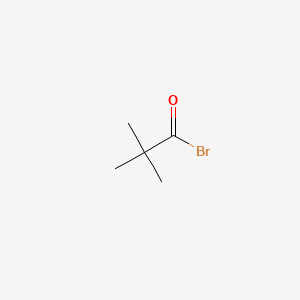
1-Chloro-4-(chloromethyl)-2-nitrobenzene
Übersicht
Beschreibung
“1-Chloro-4-(chloromethyl)benzene”, also known as “p-Chlorobenzyl chloride”, “α,4-Dichlorotoluene”, and “p,α-Dichlorotoluene”, is a chemical compound with the molecular formula C7H6Cl2 . Its molecular weight is 161.029 .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-(chloromethyl)benzene” consists of a benzene ring with a chlorine atom and a chloromethyl group attached to it .
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
Research on the structure-reactivity correlation of photochemical reactions in organic crystals, particularly in aromatic nitro compounds, has shown that intramolecular hydrogen abstraction can occur in compounds like 1,4-bis-(2-chloro-1,1-dimethylethyl)-2-nitrobenzene. Structural analysis aids in understanding the preferred sites for hydrogen abstraction in crystals upon irradiation by ultraviolet light (Padmanabhan et al., 1987).
Electrochemical Reductions
The electrochemical reductions of chloroethyl nitrobenzenes at carbon cathodes have been explored for synthesizing valuable chemical intermediates. Such studies reveal electrosynthetic routes to products like 1-nitro-2-vinylbenzene and 1H-indole, showcasing the potential for green chemistry applications (Du & Peters, 2010).
Oxidation-Reduction Reactions
Investigations into the reactions of chloromethylbenzenes with aromatic nitro compounds in specific acidic environments provide insight into complex oxidation-reduction mechanisms. These studies contribute to our understanding of the chemical transformations and synthesis of triarylmethyl cations, which are significant in various industrial applications (Austin & Ridd, 1994).
Isotopic Abundance Analysis
The impact of biofield energy treatments on the isotopic abundance ratios in chloro-nitrobenzene compounds like 1-Chloro-3-nitrobenzene (3-CNB) has been studied using gas chromatography-mass spectrometry (GC-MS). Such research can have implications for altering the physicochemical and thermal properties of these compounds, which is of interest in the synthesis of pharmaceuticals and agricultural chemicals (Trivedi et al., 2016).
Dissociative Electron Attachment
The study of temporary anion states and dissociative electron attachment to nitrobenzene derivatives, including chloro-substituted ones, provides fundamental insights into the formation and behavior of negative ions. This research is crucial for understanding the electronic structures of these molecules and their reactions under various conditions (Asfandiarov et al., 2007).
Microbial Degradation
The microbial degradation of 1-Chloro-4-nitrobenzene by newly isolated bacteria showcases the potential for bioremediation of environmental contaminants. Understanding the pathways and products of such biodegradation processes is vital for developing effective methods to mitigate pollution caused by nitroaromatic compounds (Shah, 2014).
Wirkmechanismus
Target of Action
It’s known that chloromethyl groups in organic chemistry are functional groups that have the chemical formula −ch2−cl . These groups can interact with various biological targets, depending on the specific context and environment.
Mode of Action
The mode of action of 1-Chloro-4-(chloromethyl)-2-nitrobenzene involves halogenation, a chemical reaction where a halogen is added to a compound . In this case, a chlorine atom is part of the attached methyl group, and isn’t on the ring . One of the hydrogen atoms in the methyl group has been replaced by a chlorine atom .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been shown to be involved in various biochemical reactions, including nucleophilic aromatic substitution .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the substance is a strong oxidant and reacts violently with combustible and reducing materials . It also produces toxic and corrosive fumes of nitrogen oxides, chlorine, hydrogen chloride, and phosgene when it decomposes .
Eigenschaften
IUPAC Name |
1-chloro-4-(chloromethyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDCIQHALIFWCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205996 | |
| Record name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57403-35-7 | |
| Record name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57403-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057403357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-(chloromethyl)-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-(chloromethyl)-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















